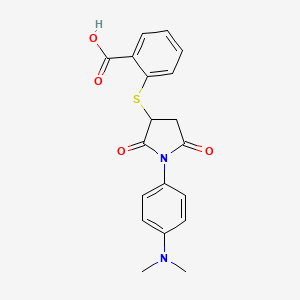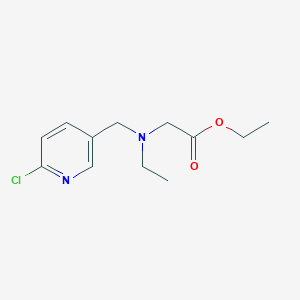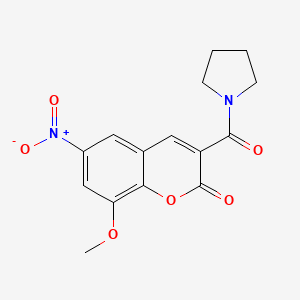![molecular formula C25H29N5O2S B2357398 4-(メチルスルファニル)ベンジルアミド, 2-{[6-メチル-2-(4-フェニルピペラジン-1-イル)ピリミジン-4-イル]オキシ}- CAS No. 1031962-54-5](/img/structure/B2357398.png)
4-(メチルスルファニル)ベンジルアミド, 2-{[6-メチル-2-(4-フェニルピペラジン-1-イル)ピリミジン-4-イル]オキシ}-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
BenchChem offers high-quality 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
植物成長促進
この化合物は、ヘテロオキシンに対して65%から87%の活性レベルで、顕著な植物成長促進効果を示します。 この特性は、作物の収量を高め、植物の成長を促進する可能性のある候補となります .
抗HIV-1活性
この化合物について明示的に言及されていませんが、関連するインドール誘導体は、抗HIV-1の可能性を示しています。 さらなる研究では、HIV-1に対するその有効性を調査することができます .
分子内電荷移動(ICT)特性
この化合物の部分であるピリミジンは、プッシュプル構造における電子吸引成分として機能できます。 そのπ不足芳香族性は、有意な分子内電荷移動を可能にし、これは発光特性に寄与する可能性があります .
抗線維化活性
この化合物については直接試験されていませんが、類似の誘導体は、ピルフェニドンよりも優れた抗線維化活性を示しています。 線維症の治療におけるその可能性を調査することは有益です .
その他の薬効
この化合物に関する具体的なデータは限られていますが、関連する誘導体は、抗菌、抗炎症、抗癌活性など、さまざまな治療分野におけるその可能性について検討されています . さらなる研究では、追加の用途を明らかにすることができます。
化学合成と誘導体
この化合物は、1,2,4-トリアゾール、1,3,4-オキサジアゾール、またはフラン環を含む誘導体を合成するための前駆体として使用されてきました。 これらの修飾は、さまざまな特性と用途を持つ化合物につながる可能性があります .
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound exhibits a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. Increased acetylcholine levels can enhance cognitive functions, making this compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . .
特性
IUPAC Name |
2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-19-16-24(32-18-23(31)26-17-20-8-10-22(33-2)11-9-20)28-25(27-19)30-14-12-29(13-15-30)21-6-4-3-5-7-21/h3-11,16H,12-15,17-18H2,1-2H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLMXDNEFWIMMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=C(C=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)


![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)


![3,4,5-triethoxy-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2357334.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2357336.png)


